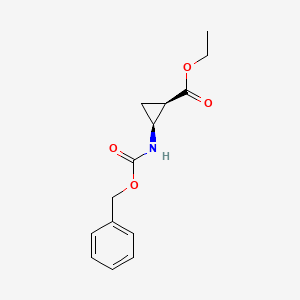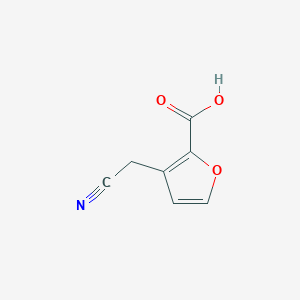
3-(Cyanomethyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyanomethyl)furan-2-carboxylic acid is a furan derivative characterized by a furan ring substituted with a cyanomethyl group at the 3-position and a carboxylic acid group at the 2-position Furans are a class of heterocyclic organic compounds with a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyanomethyl)furan-2-carboxylic acid typically involves the functionalization of a furan ring. One common method is the cyanomethylation of furan-2-carboxylic acid. This can be achieved through a multi-step process involving the formation of an intermediate, such as a bromomethyl derivative, followed by nucleophilic substitution with a cyanide source.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in the process are selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Cyanomethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include furanones and other oxygenated furans.
Reduction: Products include alcohols, aldehydes, and reduced furans.
Substitution: Products depend on the nucleophile used, resulting in various substituted furans.
Applications De Recherche Scientifique
3-(Cyanomethyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(cyanomethyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Furan-2-carboxylic acid: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.
3-(Bromomethyl)furan-2-carboxylic acid: Similar structure but with a bromomethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, offering different chemical properties and applications.
Uniqueness: 3-(Cyanomethyl)furan-2-carboxylic acid is unique due to the presence of both a cyanomethyl group and a carboxylic acid group on the furan ring
Propriétés
Formule moléculaire |
C7H5NO3 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
3-(cyanomethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c8-3-1-5-2-4-11-6(5)7(9)10/h2,4H,1H2,(H,9,10) |
Clé InChI |
IDBFLRBSQZYNGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1CC#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
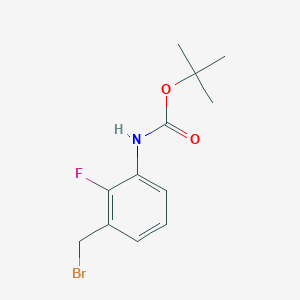
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)


![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)

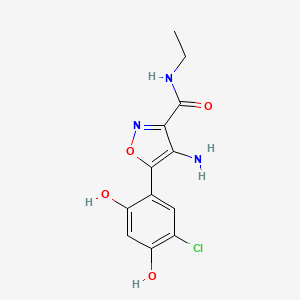

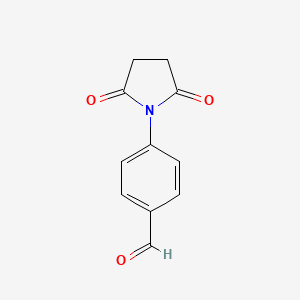
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
